REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][N:3]=1.[C:9](=[O:16])([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[NH2:10].C(=O)([O-])[O-].[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.O1CCCC1>[F:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:10][C:9](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=1 |f:2.3.4,5.6.7.8.9|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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ClC1=NC=CC(=C1)F
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Name
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|
Quantity
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89 g
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Type
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reactant
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Smiles
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C(N)(OC(C)(C)C)=O
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Name
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cesium carbonate
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Quantity
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99 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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1.39 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
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1.48 g
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Type
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catalyst
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
cesium carbonate
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux under nitrogen for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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the reaction was heated a further 7 hours
|
Duration
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7 h
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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CUSTOM
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Details
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The filtrate was partitioned between saturated sodium bicarbonate and ethyl acetate
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted twice with ethyl acetate
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Type
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WASH
|
Details
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The combined organic phases were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=NC=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |